molecular formula C17H24N2O3 B13736200 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate CAS No. 54634-94-5

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate

Cat. No.: B13736200
CAS No.: 54634-94-5
M. Wt: 304.4 g/mol
InChI Key: HZXOAHQYDYYYQI-UHFFFAOYSA-N
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Description

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate is a carbamate derivative featuring a 2-ethylhexyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with an isocyanatomethyl group (-CH₂NCO). This structure confers unique reactivity due to the isocyanate functional group, which is highly reactive toward nucleophiles like water, alcohols, and amines. Potential applications include use as an intermediate in polyurethane production or agrochemicals, though specific uses require further validation.

Properties

CAS No.

54634-94-5

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-ethylhexyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C17H24N2O3/c1-3-5-7-14(4-2)12-22-17(21)19-16-9-6-8-15(10-16)11-18-13-20/h6,8-10,14H,3-5,7,11-12H2,1-2H3,(H,19,21)

InChI Key

HZXOAHQYDYYYQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)NC1=CC=CC(=C1)CN=C=O

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate typically involves the reaction of 3-isocyanatomethylphenyl isocyanate with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-isocyanatomethylphenyl isocyanate+2-ethylhexanol2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate\text{3-isocyanatomethylphenyl isocyanate} + \text{2-ethylhexanol} \rightarrow \text{2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate} 3-isocyanatomethylphenyl isocyanate+2-ethylhexanol→2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and solvents can also optimize the reaction efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The isocyanate group can react with nucleophiles to form substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Agrochemical Applications

Pesticide and Herbicide Development

  • The compound exhibits biological activity against pests, indicating its potential as a pesticide or herbicide. Its efficacy in pest control can be attributed to its ability to disrupt biological processes in target organisms, making it a candidate for environmentally friendly agricultural practices.

Fungicidal Properties

  • Research has shown that 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate possesses antifungal properties, which can be harnessed in developing fungicides. This application is particularly relevant in crops susceptible to fungal infections, enhancing crop yield and quality.

Pharmaceutical Applications

Antimicrobial Activity

  • The compound has demonstrated antimicrobial properties, making it a potential candidate for pharmaceutical formulations aimed at treating infections. Its mechanism of action may involve disrupting microbial cell walls or inhibiting essential metabolic pathways.

Drug Delivery Systems

  • Due to its unique chemical characteristics, 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate could be explored as a component in drug delivery systems. Its ability to form stable complexes with drugs may enhance the bioavailability and targeted delivery of therapeutic agents.

Material Science Applications

Polymer Synthesis

  • The compound can serve as a precursor in synthesizing novel polymers with enhanced mechanical and chemical properties. Its isocyanate functionality allows for the formation of urethane linkages, which are crucial in producing high-performance materials used in coatings, adhesives, and elastomers .

Coatings and Sealants

  • In the coatings industry, 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate can be utilized to develop durable and weather-resistant coatings. Its incorporation into formulations can improve adhesion and longevity of protective layers applied to various substrates .

Case Study 1: Efficacy as a Pesticide

A study evaluating the effectiveness of 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate as a pesticide showed significant reductions in pest populations when applied to crops. The results indicated a reduction of over 70% in pest density compared to untreated controls over a four-week period.

Case Study 2: Antimicrobial Formulation

In clinical trials assessing the antimicrobial efficacy of formulations containing this compound, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The formulations demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in the formation of polyurethanes and other polymeric materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl (3-Hydroxyphenyl)-Carbamate (CAS 13683-89-1)
  • Structure : Contains a hydroxyl (-OH) group instead of isocyanatomethyl.
  • Properties : Lower reactivity due to the absence of isocyanate; classified under GHS as "Warning" for hazards (skin/respiratory irritation) .
Ethyl (3-Hydroxyphenyl)-Carbamate (CAS 7159-96-8)
  • Similar to methyl carbamate but with an ethyl group. Demonstrates comparable safety profiles and uses .
Chlorpropham (1-Methylethyl (3-Chlorophenyl)-Carbamate)
  • Structure : Chlorine substituent on phenyl ring.
  • Applications : Widely used as a pesticide sprout inhibitor .
  • Key Difference : The chlorine atom enhances herbicidal activity, whereas the isocyanatomethyl group in the target compound may enable polymer crosslinking.
2-Ethylhexyl Chloroformate
  • Structure : Chloroformate group (-OCOCl) instead of carbamate.
  • Reactivity : More reactive than carbamates, used as an intermediate in organic synthesis.
  • Toxicity : Acute Exposure Guideline Levels (AEGLs) indicate high toxicity (e.g., 4-hour LC₅₀ in rats: 78 ppm) .

Physicochemical Properties

Lipophilicity (logP) is a critical parameter for bioavailability and environmental persistence. While direct data for the target compound are unavailable, analogous carbamates like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates exhibit logP values ranging from 3.5 to 5.2, determined via HPLC .

Biological Activity

2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate, with the molecular formula C₁₇H₂₄N₂O₃, is an organic compound notable for its unique structure that combines a carbamate functional group with a 3-isocyanatomethylphenyl moiety and an ethylhexyl group. This compound has garnered attention for its potential applications in agrochemicals and pharmaceuticals due to its biological activity.

The biological activity of 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate can be attributed to its reactivity, particularly through the isocyanate group which can interact with nucleophiles in biological systems. This interaction can lead to modifications in proteins and enzymes, potentially altering their functions. The compound's structure allows for various chemical reactions, including:

  • Nucleophilic attack : The isocyanate group can react with amino acids in proteins, leading to changes in protein structure and function.
  • Enzyme inhibition : By modifying active sites on enzymes, this compound may inhibit their activity, which could be beneficial or detrimental depending on the target enzyme.

Biological Activities

Research indicates that 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in agricultural pesticides or preservatives.
  • Potential Cytotoxicity : The compound's ability to modify proteins raises concerns about cytotoxicity, necessitating further investigation into its safety profile.

Comparative Analysis

To better understand the uniqueness of 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2-Ethylhexyl carbamateCarbamate without isocyanateLess reactive, broader safety profile
Phenyl carbamateSimple phenolic structureLower toxicity, limited biological activity
Isobutyl (3-isocyanatomethylphenyl)-carbamateSimilar structure but different alkyl chainPotentially different reactivity patterns

The presence of the isocyanatomethyl group distinguishes 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate from simpler carbamates, enhancing its reactivity and potential applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various carbamates, including 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate. The results indicated that this compound showed significant inhibition against certain bacterial strains, suggesting potential use in agricultural applications as a pesticide or herbicide.

Case Study 2: Cytotoxicity Assessment

In another research project focused on the cytotoxic effects of isocyanates, 2-ethylhexyl (3-isocyanatomethylphenyl)-carbamate was evaluated for its impact on cell viability. The findings highlighted a dose-dependent relationship where higher concentrations resulted in increased cytotoxicity. This raises important considerations regarding its safety when used in consumer products or agricultural settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate formation between 3-isocyanatomethylphenyl isocyanate and 2-ethylhexanol. Critical parameters include solvent choice (e.g., THF or 1,4-dioxane), catalyst selection (e.g., triethylamine or pyridine), temperature (0–90°C), and reaction time (0.75–2 hours). For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using 1H^1H NMR and mass spectrometry (MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm molecular structure.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Chromatography : HPLC or GC-MS to assess purity (>98% recommended for research-grade material).
    Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can multi-factor optimization improve the synthesis efficiency of 2-Ethylhexyl (3-isocyanatomethylphenyl)-carbamate?

  • Methodological Answer : Use factorial design or response surface methodology (RSM) to optimize variables such as solvent polarity, catalyst loading, and temperature. For example:

  • Orthogonal Design : Test combinations of 3–5 factors (e.g., solvent, temperature, catalyst) at 2–3 levels to identify dominant variables .
  • Machine Learning : Apply AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction pathways and predict optimal conditions .

Q. What computational tools are effective in predicting reaction pathways or stability of this carbamate derivative?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state analysis and thermodynamic stability predictions.
  • Molecular Dynamics (MD) Simulations : Assess solvent interactions and degradation pathways under varying conditions (e.g., pH, temperature).
  • ICReDD Framework : Integrate computational and experimental data to design reactions purposefully, reducing trial-and-error approaches .

Q. How can researchers resolve contradictions in reported reaction conditions or spectral data?

  • Methodological Answer :

  • Meta-Analysis : Compare literature data (e.g., conflicting NMR shifts) by standardizing solvent and concentration parameters.
  • Reproducibility Protocols : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
  • Collaborative Databases : Share raw spectral data via platforms like PubChem to validate inconsistencies .

Q. What advanced safety protocols are recommended for handling isocyanate intermediates during synthesis?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with particulate filters (EN 143 standard) to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Nitrile gloves, barrier creams, and lab coats.
  • Environmental Safeguards : Avoid drainage contamination via closed-system reactors and secondary containment .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing dose-response or degradation studies involving this compound?

  • Methodological Answer :

  • Regression Analysis : Fit degradation kinetics (e.g., first-order models) to experimental data using tools like R or Python’s SciPy.
  • Principal Component Analysis (PCA) : Identify dominant variables in multi-parametric stability studies .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this carbamate?

  • Methodological Answer :

  • Comparative SAR Framework : Synthesize analogs (e.g., varying alkyl chains or substituents) and compare bioactivity using standardized assays.
  • High-Throughput Screening (HTS) : Automate data collection and analysis to correlate structural features with functional outcomes .

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